7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 875551-14-7
VCID: VC4437837
InChI: InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2
SMILES: C1COC2=C1C=C(C=C2Br)C=O
Molecular Formula: C9H7BrO2
Molecular Weight: 227.057

7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS No.: 875551-14-7

Cat. No.: VC4437837

Molecular Formula: C9H7BrO2

Molecular Weight: 227.057

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde - 875551-14-7

Specification

CAS No. 875551-14-7
Molecular Formula C9H7BrO2
Molecular Weight 227.057
IUPAC Name 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde
Standard InChI InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2
Standard InChI Key HJMQBGKEMMQBSW-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2Br)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran core with a bromine atom at the 7-position and a carbaldehyde group at the 5-position. The dihydrofuran ring (positions 2 and 3) introduces partial saturation, reducing aromaticity and influencing electronic properties. Key structural identifiers include:

  • IUPAC Name: 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde

  • SMILES: C1COC2=C1C=C(C=C2Br)C=O

  • InChI Key: HJMQBGKEMMQBSW-UHFFFAOYSA-N

Physical Properties

Experimental data from suppliers and safety sheets highlight critical physicochemical parameters:

PropertyValueSource
Melting Point109–111°C
Molecular Weight227.05–227.06 g/mol
SolubilityNot explicitly reported
Boiling PointNot available
DensityUndocumented

The melting point consistency across sources ( ) suggests high purity in commercial samples. Solubility data remains unspecified, likely due to proprietary considerations or variability in solvent systems .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are scarce in public domains, fragmentary data from patents and supplier documentation suggest two primary approaches:

Bromination of Dihydrobenzofuran Precursors

Electrophilic aromatic bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde using brominating agents (e.g., Br₂/FeBr₃ or NBS) could introduce the bromine substituent. Reaction optimization is critical to avoid over-bromination or ring oxidation .

Formylation of Brominated Intermediates

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The carbaldehyde moiety undergoes typical nucleophilic additions:

  • Grignard Reagents: Formation of secondary alcohols, as noted in Vulcanchem’s documentation.

  • Reductions: Sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol, a step relevant in pharmaceutical intermediate synthesis.

Bromine Substitution

The 7-bromo substituent participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. This reactivity is leveraged in patent WO2017036404A1 for synthesizing xanthine oxidase inhibitors .

Ring Modification

Hydrogenation of the dihydrofuran ring could yield fully saturated tetrahydrofuran analogs, though this remains unexplored in available literature .

Applications in Research and Industry

Pharmaceutical Intermediates

Patent CN106478500A highlights the compound’s role in synthesizing uric acid analogs for gout treatment. Its bromine and aldehyde groups serve as handles for further functionalization, enabling structural diversification in drug discovery .

Material Science

While direct applications are undocumented, analogous benzofuran derivatives are used in organic light-emitting diodes (OLEDs). The bromine atom may enhance electron-withdrawing properties, potentially improving charge transport in semiconducting materials .

SupplierPurityPackagingPrice Range (USD)Source
Apollo Scientific Ltd.95%+1g–100g$51–$335
Novachem97%+10g–100gNot disclosed
Enamine Ltd.90%1mg–20mg$83–$123
Key Organics95%1mg–10mg$51–$86

Pricing correlates with purity and scale, reflecting synthetic complexity and bromine sourcing costs .

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